molecular formula C4H12Cl2N2O2 B2790909 3-Hydrazinylbutanoic acid dihydrochloride CAS No. 1803607-18-2

3-Hydrazinylbutanoic acid dihydrochloride

Cat. No.: B2790909
CAS No.: 1803607-18-2
M. Wt: 191.05
InChI Key: JVWLZMYYIBLWLG-UHFFFAOYSA-N
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Description

It is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylbutanoic acid dihydrochloride typically involves the reaction of butanoic acid with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves the following steps:

    Reaction of Butanoic Acid with Hydrazine: Butanoic acid is reacted with hydrazine hydrate in a solvent such as ethanol or water. The reaction is typically carried out at a temperature of 60-80°C for several hours.

    Formation of the Dihydrochloride Salt: The resulting hydrazinylbutanoic acid is then treated with hydrochloric acid to form the dihydrochloride salt. This step is usually performed at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylbutanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Hydrazinylbutanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinylbutanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its applications in biochemical and medicinal research .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.

    Hydrazinylacetic acid: Another hydrazine-containing compound with distinct properties and uses.

    Hydrazinylpropanoic acid: Similar in structure but with a different carbon chain length.

Uniqueness

3-Hydrazinylbutanoic acid dihydrochloride is unique due to its specific chemical structure, which provides distinct reactivity and applications compared to other hydrazine derivatives. Its ability to form stable dihydrochloride salts and its versatility in various chemical reactions make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-hydrazinylbutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-3(6-5)2-4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWLZMYYIBLWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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